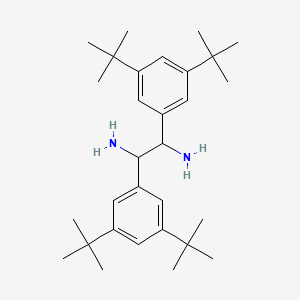![molecular formula C12H12BrFO2 B13689598 6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] is a chemical compound with the molecular formula C12H12BrFO2 It is characterized by the presence of bromine and fluorine atoms attached to a spiro[1,3-dioxolane-2,2’-tetralin] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a spiro[1,3-dioxolane-2,2’-tetralin] precursor. The reaction conditions often include the use of bromine and fluorine sources, solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]
- 6-Bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2’-[1,3]dioxolane]
Uniqueness
6’-Bromo-8’-fluoro-spiro[1,3-dioxolane-2,2’-tetralin] is unique due to its specific spiro structure and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
7'-bromo-5'-fluorospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C12H12BrFO2/c13-9-5-8-1-2-12(15-3-4-16-12)7-10(8)11(14)6-9/h5-6H,1-4,7H2 |
InChI Key |
CPCYOLXHDUCZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1C=C(C=C3F)Br)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)


![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)







